Computational methods, such as density functional theory (DFT) calculations, can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule []. Additionally, X-ray crystallography could provide experimental validation of the predicted structure and reveal insights into intermolecular interactions in the solid state [].
The first paper discusses a series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones, which were synthesized and evaluated as inhibitors of the protein kinase FGFR1. FGFR1 is implicated in tumorigenesis, making it a target for anticancer therapy. The study utilized a molecular docking approach to identify inhibitors and found that certain derivatives exhibited potent FGFR1 inhibition with low micromolar IC50 values. Additionally, these compounds showed antiproliferative activity against a myeloma cell line, suggesting a mechanism of action involving the inhibition of kinase activity, which in turn may affect cell proliferation1.
The second paper explores the antifungal activity of novel oxime-ether derivatives of benzimidazole containing a morpholine moiety. These compounds were synthesized and tested against various fungal species. The results indicated that some of the synthesized compounds had superior antifungal activity compared to the control fungicide, carbendazim. While the exact mechanism of action is not detailed in the abstract, benzimidazole derivatives often work by interfering with the fungal cell's microtubule formation, leading to an inhibition of cell division2.
The third paper focuses on a series of novel benzimidazoles evaluated as selective neuropeptide Y Y1 receptor antagonists. The Y1 receptor is associated with the regulation of food intake and is a potential target for antiobesity drugs. The study aimed to optimize the structure for maximum affinity to the Y1 receptor. One of the compounds showed a Ki in the sub-nanomolar range, indicating a very high affinity for the Y1 receptor. The antagonistic activity was confirmed by reversing NPY-induced effects in a cyclic AMP assay, suggesting that these benzimidazole derivatives could inhibit receptor-mediated signaling pathways involved in appetite regulation3.
The derivatives of benzimidazole have shown promise as anticancer agents. The first paper provides evidence of the antiproliferative effects of certain benzimidazole derivatives on a myeloma cell line. By inhibiting FGFR1 kinase activity, these compounds could potentially be developed into anticancer drugs that target specific signaling pathways involved in tumor growth and proliferation1.
The antifungal properties of benzimidazole derivatives are highlighted in the second paper. The novel oxime-ether compounds with a morpholine moiety exhibited excellent antifungal activity, suggesting their potential use as fungicides in agricultural settings or as antifungal drugs in medical applications. The high efficacy of these compounds against various fungal species could lead to the development of new treatments for fungal infections2.
The third paper presents benzimidazole derivatives as potential antiobesity drugs by acting as selective antagonists for the neuropeptide Y Y1 receptor. The optimization of these compounds for high affinity and selectivity could lead to new therapeutic options for obesity, a condition with significant health implications worldwide. The ability of these compounds to modulate receptor activity could be exploited to regulate appetite and food intake, contributing to weight management and the treatment of obesity-related disorders3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6